![molecular formula C10H8FNO4 B15227754 Methyl 6-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate](/img/structure/B15227754.png)
Methyl 6-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a fluorine atom, a methyl group, and a carboxylate ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-fluoro-2-aminobenzoic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
Methyl 6-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 6-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate involves its interaction with specific molecular targets. The fluorine atom and oxazole ring play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 6-fluorochromone-2-carboxylate: This compound shares the fluorine and carboxylate ester functional groups but has a different core structure.
6-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole: Similar to the target compound but lacks the carboxylate ester group.
Uniqueness
Methyl 6-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate is unique due to its specific combination of functional groups and the presence of the oxazole ring
Propiedades
Fórmula molecular |
C10H8FNO4 |
|---|---|
Peso molecular |
225.17 g/mol |
Nombre IUPAC |
methyl 6-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate |
InChI |
InChI=1S/C10H8FNO4/c1-12-6-4-3-5(11)7(9(13)15-2)8(6)16-10(12)14/h3-4H,1-2H3 |
Clave InChI |
BCHYTJWYGPFQDQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=C(C=C2)F)C(=O)OC)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


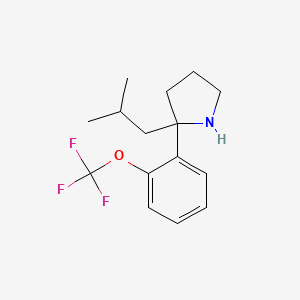
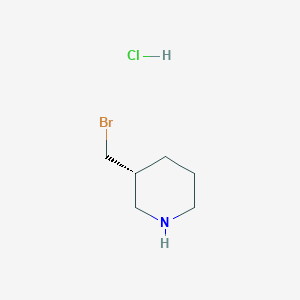
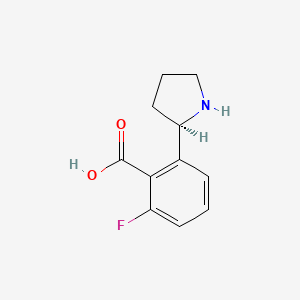

![[4-(Cyclopentoxy)-3-methoxy-phenyl]methanamine](/img/structure/B15227720.png)
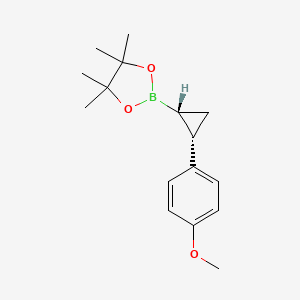
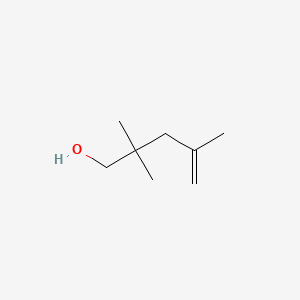
![2-(Piperidin-1-yl)-N-(4-(trifluoromethyl)phenyl)-7-(3-(trifluoromethyl)pyridin-2-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine sulfate](/img/structure/B15227743.png)
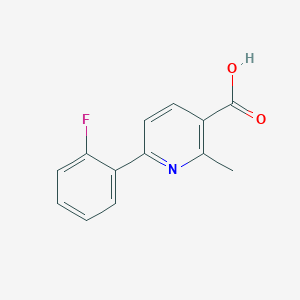


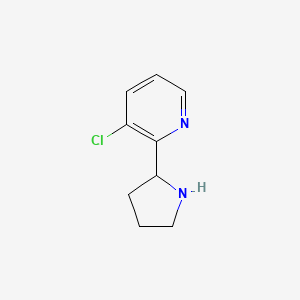
![3-(Methylthio)-4-phenyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15227765.png)

